molecular formula C11H18O4 B14295973 Dimethyl (4-methylpent-4-en-1-yl)propanedioate CAS No. 120790-80-9

Dimethyl (4-methylpent-4-en-1-yl)propanedioate

Katalognummer: B14295973
CAS-Nummer: 120790-80-9
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: CQRAPQCUNYRNPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (4-methylpent-4-en-1-yl)propanedioate is a chemical compound with the molecular formula C11H18O4. It is an ester derivative of propanedioic acid and is characterized by the presence of a dimethyl ester group attached to a 4-methylpent-4-en-1-yl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-methylpent-4-en-1-yl)propanedioate typically involves esterification reactions. One common method is the reaction of 4-methylpent-4-en-1-ol with propanedioic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (4-methylpent-4-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and acids

Wissenschaftliche Forschungsanwendungen

Dimethyl (4-methylpent-4-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and resins due to its reactivity and stability.

Wirkmechanismus

The mechanism of action of Dimethyl (4-methylpent-4-en-1-yl)propanedioate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The ester groups can undergo hydrolysis to release active metabolites that exert their effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl malonate: Similar ester structure but lacks the 4-methylpent-4-en-1-yl chain.

    Diethyl malonate: Similar ester structure with ethyl groups instead of methyl groups.

    Dimethyl succinate: Similar ester structure but with a different carbon chain length.

Uniqueness

Dimethyl (4-methylpent-4-en-1-yl)propanedioate is unique due to the presence of the 4-methylpent-4-en-1-yl chain, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it suitable for specific applications that other similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

120790-80-9

Molekularformel

C11H18O4

Molekulargewicht

214.26 g/mol

IUPAC-Name

dimethyl 2-(4-methylpent-4-enyl)propanedioate

InChI

InChI=1S/C11H18O4/c1-8(2)6-5-7-9(10(12)14-3)11(13)15-4/h9H,1,5-7H2,2-4H3

InChI-Schlüssel

CQRAPQCUNYRNPE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CCCC(C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.